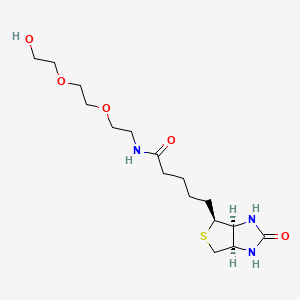

Biotin-PEG3-alcohol

概要

説明

Biotin-PEG3-alcohol is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) spacer and a terminal hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system .

準備方法

Synthetic Routes and Reaction Conditions

Biotin-PEG3-alcohol can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and a terminal hydroxyl group. The process typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

Conjugation with PEG: The activated biotin is then reacted with a PEG derivative containing a terminal amine group to form biotin-PEG.

Hydroxylation: The terminal amine group of the biotin-PEG is converted to a hydroxyl group through a reaction with a hydroxylating agent.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain consistency and quality .

化学反応の分析

Types of Reactions

Biotin-PEG3-alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.

Major Products

Oxidation: Biotin-PEG3-aldehyde or Biotin-PEG3-ketone.

Reduction: this compound.

Substitution: Biotin-PEG3-ester or Biotin-PEG3-ether.

科学的研究の応用

Drug Delivery Systems

Biotin-PEG3-alcohol is particularly effective in the development of antibody-drug conjugates (ADCs). The biotin moiety allows for targeted drug delivery to specific cells or tissues through the use of streptavidin-conjugated carriers. This targeted approach minimizes off-target effects and enhances therapeutic efficacy.

Case Study: Targeted Cancer Therapy

A study demonstrated that biotinylated antibodies linked to cytotoxic drugs via PEG spacers could selectively deliver the drug to cancer cells, significantly improving treatment outcomes compared to conventional therapies. The high affinity of streptavidin for biotin ensures stable binding, facilitating effective drug release at the target site .

Biosensing and Diagnostics

This compound plays a crucial role in biosensing assays where it is used to detect specific biomarkers or analytes. The strong interaction between streptavidin and biotin enables sensitive detection methods, which are vital in clinical diagnostics.

Data Table: Comparison of Detection Methods

| Method | Sensitivity | Specificity | Application |

|---|---|---|---|

| This compound Assay | High | High | Biomarker detection in blood |

| Conventional ELISA | Moderate | Moderate | General protein quantification |

| PCR-based Methods | Very High | Low | Nucleic acid detection |

This table illustrates the enhanced sensitivity and specificity of assays utilizing this compound compared to traditional methods .

Protein Labeling and Purification

The compound is widely used for non-radioactive labeling and purification of proteins. Its unique structure allows for efficient conjugation to proteins, peptides, and other biomolecules, facilitating their isolation and analysis in various biochemical assays.

Application Example: Protein Purification

In experiments where proteins were biotinylated using this compound, researchers achieved high yields of purified proteins with minimal background interference. This method has been shown to improve the purity of isolated proteins significantly compared to other labeling techniques .

PROTAC Development

This compound is also utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These molecules harness the cell's ubiquitin-proteasome system to degrade specific proteins, offering a novel therapeutic strategy for various diseases.

Case Study: PROTACs in Cancer Treatment

Research has indicated that PROTACs incorporating this compound effectively targeted oncogenic proteins for degradation, leading to reduced tumor growth in preclinical models. This highlights the potential of this compound in developing next-generation therapeutics .

Enhanced Solubility and Stability

The incorporation of PEG into biotin derivatives significantly improves their solubility and stability under physiological conditions. This property is particularly advantageous for applications requiring prolonged circulation time in biological systems.

Comparison with Other PEG Derivatives

| Compound | PEG Chain Length | Solubility | Stability |

|---|---|---|---|

| Biotin-PEG2-alcohol | 2 units | Moderate | Low |

| This compound | 3 units | High | Moderate |

| Biotin-PEG4-alcohol | 4 units | Very High | High |

The three-unit PEG chain of this compound strikes an optimal balance between solubility and stability compared to shorter or longer PEG derivatives .

作用機序

Biotin-PEG3-alcohol functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The mechanism involves:

Binding: One end of the PROTAC molecule binds to the target protein, while the other end binds to an E3 ubiquitin ligase.

Ubiquitination: The E3 ubiquitin ligase tags the target protein with ubiquitin molecules.

類似化合物との比較

Biotin-PEG3-alcohol is unique due to its specific structure and functionality. Similar compounds include:

EZ-Link Amine-PEG3-Biotin: Contains a terminal amine group instead of a hydroxyl group, used for biotinylation and crosslinking applications.

Psoralen-PEG3-Biotin: Used for crosslinking DNA and RNA, particularly in genomic studies.

This compound stands out for its role in PROTAC synthesis, providing a versatile and efficient means of targeting and degrading specific proteins within cells .

生物活性

Biotin-PEG3-alcohol is a PEG (polyethylene glycol) derivative that incorporates a biotin moiety and a terminal primary alcohol group. This compound has garnered attention for its applications in bioconjugation, drug delivery, and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. Understanding its biological activity is essential for its effective application in research and therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₉N₃O₅S |

| Molecular Weight | 375.48 g/mol |

| CAS Number | 289714-02-9 |

| Functional Groups | Biotin, Hydroxyl (–OH) |

This compound's structure allows it to engage in various chemical reactions due to its hydroxyl group, enhancing its versatility in biological applications .

This compound acts primarily through:

- Bioconjugation : The biotin group enables strong binding to avidin or streptavidin, facilitating targeted delivery of drugs or imaging agents.

- Linker Functionality : As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a target protein, promoting selective degradation of the latter via the ubiquitin-proteasome system .

1. Drug Delivery Systems

This compound has been utilized to enhance the solubility and bioavailability of therapeutic agents. Its hydrophilic PEG spacer improves the pharmacokinetic properties of conjugated drugs, allowing for more effective delivery to target tissues.

2. PROTAC Technology

In the context of PROTACs, this compound serves as a crucial linker that allows for the selective degradation of target proteins, which is particularly valuable in cancer therapy and other diseases characterized by protein dysregulation .

Study on Protein Conjugation

A study demonstrated that biotinylated PEG conjugates significantly improved the intracellular uptake of proteins compared to non-biotinylated counterparts. The conjugation of biotin-PEG to proteins like lysozyme and bovine serum albumin resulted in enhanced delivery efficiency into A549 human lung cancer cells .

Efficacy in Targeted Therapies

In another case study focusing on PCSK9 inhibitors, biotin-PEG conjugates were shown to effectively enhance the immunogenicity and efficacy of peptide-based vaccines targeting LDL cholesterol management. The results indicated a significant reduction in LDL cholesterol levels in treated animal models .

Research Findings

Recent research has highlighted several key findings regarding this compound:

- Increased Solubility : The PEG component enhances solubility in aqueous environments, making it suitable for various biological applications .

- Enhanced Targeting : The biotin moiety allows for specific binding to avidin-coated surfaces or cells, improving the targeting of therapeutic agents .

- Versatile Functionalization : The terminal hydroxyl group can react with multiple functional groups, allowing for diverse applications in drug development and protein engineering .

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJDHGWKSPEEE-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。